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Introduction

Vibrio alginolyticus is a significant bacterial pathogen in aquaculture, causing vibriosis in
various marine species, particularly shrimp, leading to substantial economic losses. The
increasing prevalence of antibiotic-resistant strains necessitates the development of alternative
therapeutic strategies.[1][2] Bacteriophage therapy, the use of viruses that specifically infect
and lyse bacteria, has emerged as a promising and environmentally friendly alternative to
antibiotics for controlling bacterial infections in aquaculture.[3][4][5]

This document provides detailed application notes and protocols for the therapeutic use of
bacteriophage VA5, a lytic phage with demonstrated efficacy against Vibrio alginolyticus.
Phage VA5 has been shown to be a potent lytic agent, capable of significantly reducing the
mortality of shrimp infected with V. alginolyticus.[6][7] These guidelines are intended for
researchers, scientists, and drug development professionals working on novel therapies for
aguaculture.

Phage VA5 Characteristics

Phage VA5 is a tailed phage with a circular double-stranded DNA genome of 35,866 bp and a
G+C content of 46%.[6][7] It exhibits a broad host range against various pathogenic bacteria
and demonstrates high stability under a range of temperature and pH conditions, making it a
robust candidate for therapeutic applications in aquaculture environments.[6][7]
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Quantitative Data Summary

The efficacy of phage VA5 in reducing mortality in Vibrio alginolyticus-infected shrimp has been
demonstrated in several studies. The following tables summarize the key quantitative data from

these studies.

Table 1: In Vivo Efficacy of Phage VA5 Treatment on Shrimp Mortality
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Table 2: Biological Characteristics of Phage VA5
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Parameter Value

Reference

Optimal Multiplicity of Infection

[6]

(MOQI)

Latency Period 20 minutes [6]
Burst Size 92.26 PFU/cell [6]
Temperature Stability -20°C to 70°C [61[7]
pH Stability 2-10 [61[7]

Experimental Protocols

Protocol 1: Isolation and Purification of Phage VA5

This protocol describes the isolation of phage VA5 from aquaculture water samples using the

double-layer agar method.

Materials:

o Water samples from seafood aquaculture environments

« Vibrio alginolyticus host bacteria culture (logarithmic growth phase)

e Luria-Bertani (LB) broth and agar

e Soft top agar (LB with 0.7% agar)

e SM buffer (50 mM Tris-HCI pH 7.5, 200 mM NaCl, 8 mM MgSOa4-7H20, 0.01% gelatin)

o Centrifuge and tubes

0.22 pum sterile filters

Incubator

Procedure:
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o Sample Preparation: Collect 30 mL of aquaculture water and centrifuge at 9,803 x g for 10
minutes.

e Enrichment: Transfer the supernatant to a sterile flask. Add 15 mL of phage buffer and 1 mL
of logarithmic phase V. alginolyticus culture. Incubate at 37°C with shaking at 140 rpm for 48
hours.[6]

e Phage Isolation:

[e]

Following incubation, filter the culture through a 0.22 um sterile filter to remove bacterial
cells.

[e]

Prepare a lawn of V. alginolyticus by mixing 100 uL of the host culture with 3 mL of molten
soft top agar and pouring it over a solid LB agar plate.

[e]

Once the top agar solidifies, spot 10 uL of the filtered phage lysate onto the plate.

o

Incubate the plates at 37°C overnight and observe for the formation of plaques (clear
zones of lysis).

e Phage Purification:

o Pick a single, well-isolated plaque using a sterile pipette tip and transfer it to 1 mL of SM
buffer.

o Vortex to release the phage particles.
o Perform serial dilutions of the phage suspension in SM buffer.
o Plate the dilutions using the double-layer agar method as described in step 3.

o Repeat the single plaque isolation and plating process 3-5 times to ensure a pure phage
isolate.

» Phage Amplification:

o Inoculate a large volume of LB broth with V. alginolyticus and the purified phage stock.
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o Incubate with shaking until lysis is observed (the culture becomes clear).
o Centrifuge to remove bacterial debris and filter the supernatant through a 0.22 pm filter.

o Store the high-titer phage lysate at 4°C.

Protocol 2: Phage Titration using Plaque Assay

This protocol determines the concentration of infectious phage particles (Plague Forming Units
per mL or PFU/mL).

Materials:

o Purified phage lysate

Vibrio alginolyticus host bacteria culture (logarithmic growth phase)

LB broth and agar plates

Soft top agar

SM buffer

Micropipettes and sterile tips

Procedure:

Serial Dilutions: Prepare a series of 10-fold dilutions of the phage lysate in SM buffer (e.g.,
10-1to 1078).

« Infection: In a sterile microcentrifuge tube, mix 100 uL of an appropriate phage dilution with
100 pL of logarithmic phase V. alginolyticus culture.

 Incubation: Incubate the mixture at 37°C for 15-20 minutes to allow for phage adsorption to
the host cells.

e Plating:

o Add the phage-bacteria mixture to 3 mL of molten soft top agar (kept at 45-50°C).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Gently vortex and pour the mixture onto a pre-warmed LB agar plate.

o Swirl the plate to ensure even distribution of the top agar.

e Incubation and Counting:
o Allow the top agar to solidify and then incubate the plates inverted at 37°C overnight.

o Count the number of plaques on the plate. A countable plate typically has between 30 and
300 plaques.

o Calculation: Calculate the phage titer (PFU/mL) using the following formula:

o Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of phage plated in mL)

Protocol 3: In Vivo Shrimp Challenge Study

This protocol evaluates the therapeutic efficacy of phage VA5 in protecting shrimp from Vibrio
alginolyticus infection.

Materials:

o Healthy shrimp (e.g., Litopenaeus vannamei)

» Acclimation tanks with appropriate seawater conditions
 Vibrio alginolyticus culture

o Purified phage VA5 lysate

» Sterile syringes and needles (for injection challenge)

e Spray bottles (for spray administration)

e Shrimp feed

Procedure:
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e Acclimation: Acclimate healthy shrimp in experimental tanks for at least one week prior to the
experiment.

o Experimental Groups:
o Control Group (CK): Shrimp receive no treatment.

o Pathogen Group (VA): Shrimp are challenged with V. alginolyticus but receive no phage
treatment.

o Phage Treatment Group (BP): Shrimp are challenged with V. alginolyticus and then treated
with phage VAS.

o Phage Only Group (P): Shrimp receive only the phage VA5 treatment to assess any
potential toxicity.

o Bacterial Challenge:

o Injection: Inject each shrimp in the VA and BP groups with a predetermined lethal or sub-
lethal dose of V. alginolyticus (e.g., 10 pL of a bacterial suspension).[6]

o Immersion: Alternatively, add the bacterial culture directly to the tank water to a final
concentration (e.g., 2 x 1006 CFU/mL).[8]

e Phage Administration:

o Spray: After 1 hour of bacterial challenge, spray the shrimp in the BP and P groups with
different volumes of the phage VA5 solution (e.g., 0.8 mL, 1.5 mL, 2 mL).[6]

o Immersion: Add the phage VAS lysate to the tank water to a final concentration (e.g., 2 x
1077 PFU/mL).[8]

o Oral: Incorporate the phage lysate into the shrimp feed.
e Observation and Data Collection:

o Monitor the shrimp for clinical signs of disease and record mortality daily for a specified
period (e.g., 7 days).
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o Calculate the cumulative mortality rate for each group.

o At the end of the experiment, tissues (e.g., hepatopancreas, gills) can be collected for
histopathological analysis or molecular assays (e.g., qPCR to quantify bacterial load).

Visualizations
Signaling Pathway

The following diagram illustrates a generalized innate immune response in shrimp upon
encountering Vibrio alginolyticus and the potential modulatory effect of phage VA5 therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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